

Refinement of diagnostic algorithms for accurate identification of Carbapenemase producers.

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Compound of Interest

Compound Name: Carbapenam

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Technical Support Center: Accurate Identification of Carbapenemase Producers

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in the accurate identification of Carbapenemase-producing organisms (CPOs).

Troubleshooting Guides

This section addresses specific issues that may arise during the execution of common phenotypic tests for carbapenemase detection.

Carba NP Test & Its Derivatives (e.g., RAPIDEC® CARBA NP)

Issue 1: Faint or Ambiguous Color Change.

- Possible Cause: Low level of carbapenemase production, particularly by OXA-48-like enzymes.[\[1\]](#)
- Troubleshooting Steps:

- Ensure the bacterial inoculum is taken from a fresh (18-24 hour) culture.
- Verify the pH of the phenol red solution is adjusted to 7.8.[\[2\]](#)
- Increase the incubation time up to 2 hours, checking for a color change at regular intervals.[\[2\]](#)[\[3\]](#)
- Repeat the test using a heavier inoculum.
- Consider using a more sensitive method for OXA-48 detection if this enzyme family is suspected.

Issue 2: False-Positive Results.

- Possible Cause: Overproduction of certain AmpC β -lactamases, like in some *Enterobacter cloacae* complex isolates, can lead to weak carbapenem hydrolysis.[\[4\]](#)[\[5\]](#)
- Troubleshooting Steps:
 - Correlate the Carba NP result with the isolate's antibiogram. Non-carbapenemase-producing, AmpC-hyperproducing isolates are often resistant to third-generation cephalosporins but may show intermediate susceptibility to carbapenems.
 - Perform a molecular test to confirm the absence of a known carbapenemase gene.
 - Consider the species identity, as this phenomenon is more described in the *Enterobacter cloacae* complex.

Issue 3: False-Negative Results.

- Possible Cause:
 - Weak carbapenemase activity (e.g., some OXA-48 variants).[\[1\]](#)
 - Mucoid isolates may interfere with the test.[\[6\]](#)
 - Improper test procedure, such as incorrect inoculum size or reagent preparation.[\[7\]](#)

- Troubleshooting Steps:
 - Ensure all reagents are prepared fresh and according to the protocol.
 - For mucoid colonies, carefully select a non-mucoid portion of the colony for testing if possible.
 - Confirm negative results for isolates with a high suspicion of carbapenemase production (e.g., resistant to multiple carbapenems) with a genotypic method.

Modified Carbapenem Inactivation Method (mCIM) / EDTA-mCIM (eCIM)

Issue 1: Indeterminate Zone of Inhibition (16-18 mm).[\[6\]](#)

- Possible Cause:
 - Weak carbapenemase activity.
 - Presence of other resistance mechanisms (e.g., ESBL with porin loss) causing some reduction in meropenem activity without true carbapenemase production.
- Troubleshooting Steps:
 - Repeat the test, ensuring the inoculum of the test isolate in the meropenem solution is a full 10 μ L loopful.[\[6\]](#)
 - Ensure the indicator strain (E. coli ATCC 25922) is freshly prepared and at the correct turbidity (0.5 McFarland).
 - Perform an eCIM to check for metallo- β -lactamase (MBL) activity, which can sometimes yield clearer results.
 - Confirm with a molecular method.

Issue 2: False-Positive Results with eCIM for MBLs.

- Possible Cause: Some OXA-type carbapenemases can be inhibited by EDTA, leading to a misclassification as an MBL.[\[6\]](#)
- Troubleshooting Steps:
 - Correlate with other phenotypic tests. OXA-48-like producers are typically resistant to temocillin.
 - Use a combination disk test with specific inhibitors (e.g., boronic acid for KPC, dipicolinic acid for MBLs) for better differentiation.
 - Molecular characterization is the gold standard for definitive classification.

Modified Hodge Test (MHT)

Issue 1: False-Positive Results.

- Possible Cause: High-level production of Extended-Spectrum β -Lactamases (ESBLs) or AmpC β -lactamases, especially when combined with porin loss, can lead to a "cloverleaf" indentation without the presence of a true carbapenemase.[\[3\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Troubleshooting Steps:
 - The MHT is no longer recommended by the CLSI for routine carbapenemase detection due to its low specificity.[\[11\]](#)[\[12\]](#)
 - Use more specific phenotypic tests like the mCIM or Carba NP test.
 - Confirm all positive MHT results with a molecular method.

Issue 2: False-Negative Results.

- Possible Cause: The MHT has low sensitivity for detecting metallo- β -lactamases (MBLs) like NDM and VIM.[\[3\]](#)[\[13\]](#)
- Troubleshooting Steps:

- Given its poor sensitivity for certain carbapenemase classes, the MHT should not be solely relied upon to rule out carbapenemase production.[13]
- If an MBL is suspected based on the resistance profile, use a method specifically designed to detect MBLs, such as the eCIM or a combination disk test with an MBL inhibitor (e.g., EDTA, dipicolinic acid).

Frequently Asked Questions (FAQs)

Q1: Which phenotypic test is the best for routine screening?

A: Both the Carba NP test and the Modified Carbapenem Inactivation Method (mCIM) are recommended by the CLSI for detecting carbapenemase production in Enterobacterales.[14] The mCIM is also endorsed for *Pseudomonas aeruginosa*. [6] The choice may depend on laboratory workflow and cost. The Carba NP test is generally faster (results within 2 hours), while the mCIM is an overnight test but is often considered easier to interpret and less prone to certain interferences.[3][6]

Q2: My isolate is resistant to carbapenems, but all my phenotypic carbapenemase tests are negative. What could be the reason?

A: Carbapenem resistance can be mediated by mechanisms other than carbapenemase production. The most common alternative mechanism is the combination of an outer membrane porin loss with the production of an AmpC β -lactamase or an ESBL.[4][11] This combination reduces the influx of carbapenems into the bacterial cell and allows other β -lactamases to hydrolyze the drug more effectively.

Q3: When should I use a genotypic (molecular) test?

A: Genotypic tests, such as PCR, are considered the gold standard and should be used for:

- Confirmation: To confirm positive results from phenotypic screening tests.[15]
- Discrepant Results: When phenotypic tests are negative but there is a high clinical suspicion of a CPO.

- Epidemiological Surveillance: To track the spread of specific carbapenemase genes (e.g., blaKPC, blaNDM, blaOXA-48).[15]
- Rapid Detection: Some molecular assays can provide results in under 3 hours, which is crucial for infection control and guiding therapy.[15]

Q4: Can a single test detect and differentiate all types of carbapenemases?

A: No single phenotypic test can reliably detect and differentiate all carbapenemase classes. However, some methods can provide clues to the carbapenemase type. For example:

- The eCIM uses EDTA to differentiate between serine carbapenemases (like KPC and OXA-48) and metallo- β -lactamases (like NDM, VIM, IMP).[7]
- Combination disk tests use different inhibitors (e.g., phenylboronic acid for KPC, EDTA for MBLs) placed on separate disks to suggest the enzyme class.[1]
- The Carba NP II test is a biochemical assay designed to discriminate between class A, B, and D carbapenemases using inhibitors like tazobactam and EDTA.[2][16][17] For definitive identification of the carbapenemase gene, molecular methods are required.

Q5: What are the most common carbapenemase gene families I should be aware of?

A: The five most clinically significant and widespread carbapenemase families are:

- KPC (Klebsiella pneumoniae carbapenemase) - Class A
- NDM (New Delhi metallo- β -lactamase) - Class B
- VIM (Verona integron-encoded metallo- β -lactamase) - Class B
- IMP (Imipenemase) - Class B
- OXA-48-like (Oxacillinase) - Class D[18][19]

Data Presentation

Table 1: Performance of Phenotypic Tests for Carbapenemase Detection in Enterobacterales

Test Method	Sensitivity	Specificity	Key Advantages	Key Limitations
Carba NP Test	94.4% - 100% [1]	100% [1]	Rapid results (<2 hours), low cost. [3] [20]	Lower sensitivity for some OXA-48 variants; potential for false positives with some AmpC producers. [1] [4]
RAPIDEC® CARBA NP	99% [20]	100% [20]	Commercial kit, standardized procedure.	Same limitations as the in-house Carba NP test.
mCIM	>95% [15]	>95% [15]	High sensitivity and specificity, CLSI-endorsed. [6] [15]	Overnight incubation required.
Modified Hodge Test (MHT)	43% - 88% (variable) [3] [15]	Low (variable)	Inexpensive.	No longer recommended due to low sensitivity for MBLs and high rate of false positives. [3] [8] [12]
Combination Disk Test (CDT)	~94% [15]	High	Can help differentiate carbapenemase classes. [1]	Interpretation can be complex; performance varies by inhibitor and carbapenem used.

Table 2: Performance of Phenotypic Tests for Carbapenemase Detection in *Pseudomonas aeruginosa*

Test Method	Sensitivity	Specificity	Notes
Carba NP Test	94.7% - 98% [6] [7]	90.6% - 98% [6] [7]	CLSI-recommended for <i>P. aeruginosa</i> . [21]
mCIM	85% - 93.6% [7]	96.8% [7]	CLSI-endorsed for <i>P. aeruginosa</i> . [6] Performance can vary for different MBLs.
Blue Carba Test	93.6% [7]	100% [7]	May fail to detect most class B (MBL) carbapenemases. [7]

Experimental Protocols

Protocol 1: Modified Carbapenem Inactivation Method (mCIM)

- Principle: This test determines if a bacterial isolate produces enzymes that can inactivate a carbapenem antibiotic (meropenem). The inactivation is assessed by measuring the subsequent ability of the meropenem to inhibit the growth of a susceptible indicator strain.[\[6\]](#)
[\[21\]](#)
- Materials:
 - Test isolate (pure, 18-24h culture).
 - Meropenem (10 µg) disk.
 - Tryptic Soy Broth (TSB) in a 2 mL tube.
 - *E. coli* ATCC 25922 (indicator strain).
 - Mueller-Hinton Agar (MHA) plate.
 - 1 µL and 10 µL sterile inoculation loops.
- Procedure:

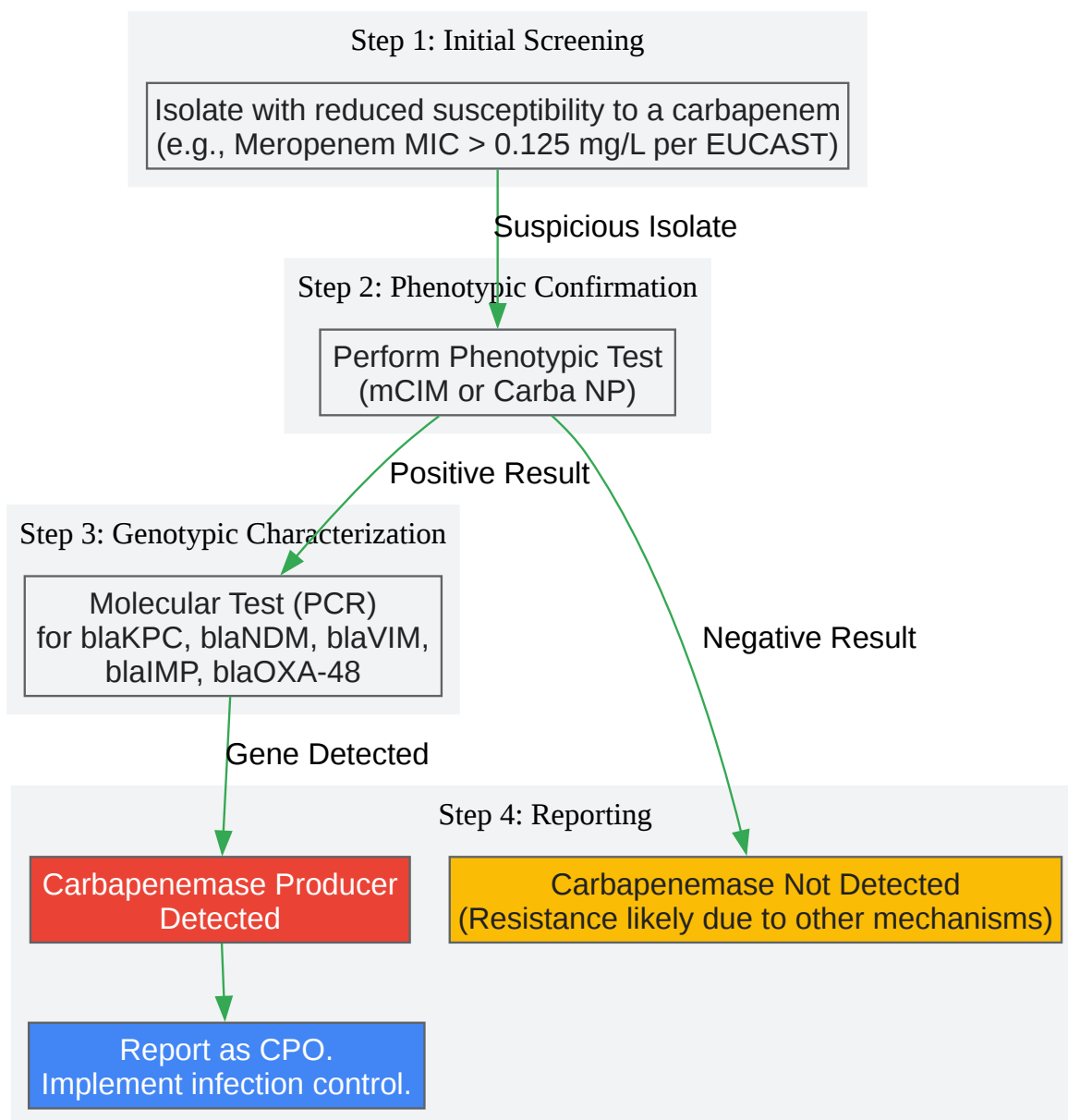
- Prepare a 0.5 McFarland suspension of the E. coli ATCC 25922 indicator strain.
- Using a sterile swab, inoculate the entire surface of the MHA plate with the indicator strain suspension to create a lawn of growth.
- In the 2 mL TSB tube, emulsify a 1 µL loopful of the test organism.
- Aseptically add one 10 µg meropenem disk to the inoculated TSB tube. Ensure the disk is fully submerged.
- Incubate the tube at 35°C for 4 hours.[\[21\]](#)
- After incubation, remove the meropenem disk from the TSB and place it onto the MHA plate previously inoculated with the indicator strain.
- Incubate the MHA plate overnight at 35°C.
- Interpretation:
 - Positive (Carbapenemase Producer): Zone of inhibition diameter is 6-15 mm, or the presence of pinpoint colonies within a 16-18 mm zone. This indicates the meropenem was inactivated.
 - Negative (Not a Carbapenemase Producer): Zone of inhibition diameter is ≥19 mm. The meropenem was not inactivated.
 - Indeterminate: Zone of inhibition diameter is 16-18 mm. The test should be repeated.[\[6\]](#)

Protocol 2: Carba NP Test (Biochemical)

- Principle: This test detects the hydrolysis of the β-lactam ring of a carbapenem (imipenem) by carbapenemases. This hydrolysis produces an acidic compound, which lowers the pH of the medium, causing a color change in the pH indicator, phenol red.[\[1\]](#)[\[3\]](#)[\[6\]](#)[\[16\]](#)
- Materials:
 - Test isolate (pure, 18-24h culture).

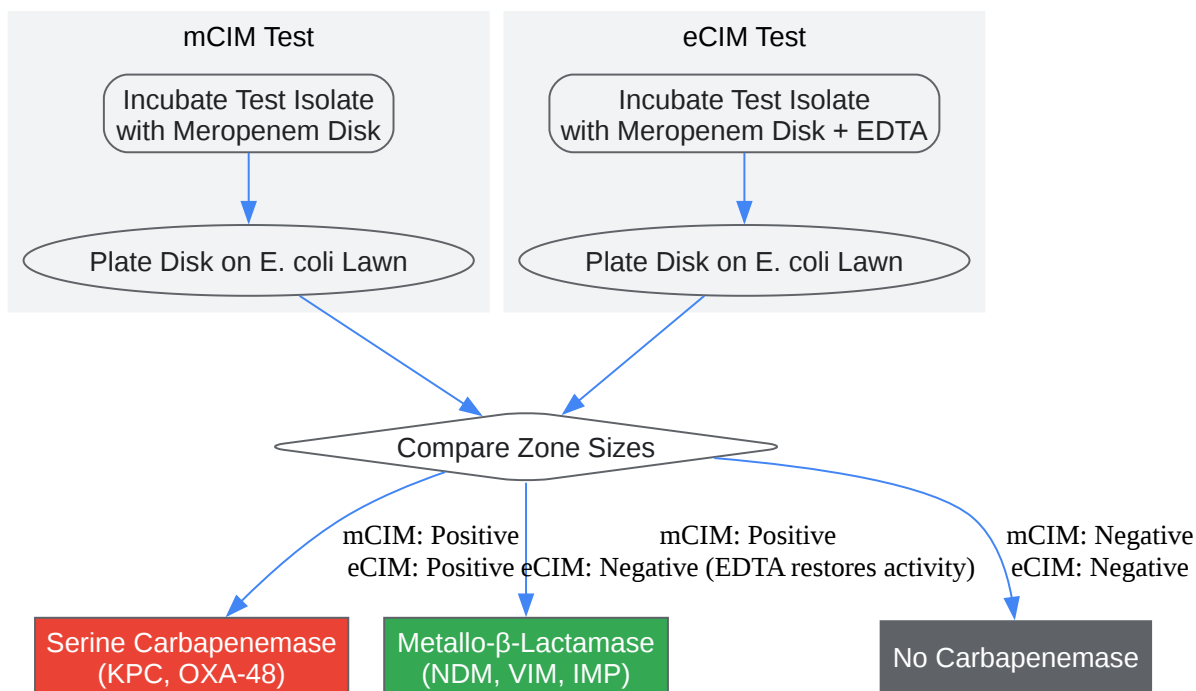
- Phenol red solution (pH adjusted to 7.8).[\[2\]](#)
- Imipenem-cilastatin powder.
- 0.5 M EDTA solution (for Carba NP II to detect MBLs).
- Tazobactam solution (for Carba NP II to detect Class A).
- Sterile microcentrifuge tubes or a 96-well plate.
- Procedure:
 - Prepare the test solution: a solution of phenol red containing ZnSO_4 .
 - Prepare a second solution identical to the first, but also containing imipenem powder.
 - Aliquot the two solutions into separate wells or tubes.
 - Create a heavy suspension of the test bacteria in a lysis buffer.
 - Add an equal volume of the bacterial lysate to both the imipenem-containing solution and the control solution without imipenem.
 - Incubate at 37°C for a maximum of 2 hours.[\[2\]](#)
- Interpretation:
 - Positive (Carbapenemase Producer): The solution containing imipenem changes color from red to yellow or orange. The control solution remains red.[\[2\]](#)
 - Negative (Not a Carbapenemase Producer): Both solutions remain red.
 - Invalid: The control solution (without imipenem) turns yellow, indicating the bacterium is a strong acid producer from other metabolic pathways.

Visualizations



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Caption: Diagnostic workflow for identifying Carbapenemase Producers.



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Caption: Logical relationship for interpreting mCIM and eCIM results.

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References

- 1. dergipark.org.tr [dergipark.org.tr]
- 2. journals.asm.org [journals.asm.org]
- 3. Phenotypic Detection of Carbapenemase Production in Carbapenem-Resistant Enterobacteriaceae by Modified Hodge Test and Modified Strip Carba NP Test - PMC

[pmc.ncbi.nlm.nih.gov]

- 4. False-Positive Carbapenem-Hydrolyzing Confirmatory Tests Due to ACT-28, a Chromosomally Encoded AmpC with Weak Carbapenemase Activity from *Enterobacter kobei* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. False-Positive Carbapenem-Hydrolyzing Confirmatory Tests Due to ACT-28, a Chromosomally Encoded AmpC with Weak Carbapenemase Activity from *Enterobacter kobei* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Evaluation of phenotypic detection of carbapenemase-producing *Pseudomonas* spp. from clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Problem of Carbapenemase-Producing-Carbapenem-Resistant-Enterobacteriaceae Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Occurrence of False Positive Results for the Detection of Carbapenemases in Carbapenemase-Negative *Escherichia coli* and *Klebsiella pneumoniae* Isolates | PLOS One [journals.plos.org]
- 10. scilit.com [scilit.com]
- 11. journals.asm.org [journals.asm.org]
- 12. cdph.ca.gov [cdph.ca.gov]
- 13. Routine detection of carbapenem-resistant gram-negative bacilli in clinical laboratories: A review of current challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. myadlm.org [myadlm.org]
- 15. droracle.ai [droracle.ai]
- 16. Rapid Identification of Carbapenemase Types in Enterobacteriaceae and *Pseudomonas* spp. by Using a Biochemical Test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] Rapid Identification of Carbapenemase Types in Enterobacteriaceae and *Pseudomonas* spp. by Using a Biochemical Test | Semantic Scholar [semanticscholar.org]
- 18. mdpi.com [mdpi.com]
- 19. jidc.org [jidc.org]
- 20. atlasofscience.org [atlasofscience.org]
- 21. captodayonline.com [captodayonline.com]
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